4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one
説明
4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as DIBO, is a small molecule that has been studied for its potential as a cancer therapy. DIBO has been shown to have anticancer properties in vitro and in vivo, and research is ongoing to further understand its mechanism of action and potential applications.
作用機序
The exact mechanism of action of 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is thought to inhibit the activity of a protein called thioredoxin reductase (TrxR). TrxR is involved in redox signaling pathways that regulate cell growth and survival, and inhibition of TrxR can lead to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to inhibit the growth of bacteria and fungi. It has also been shown to have anti-inflammatory properties and to reduce oxidative stress.
実験室実験の利点と制限
One advantage of 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one is that it has been shown to have low toxicity in animal models, suggesting that it may be a relatively safe therapy for humans. However, one limitation is that this compound is not very water-soluble, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the potential side effects of this compound.
将来の方向性
There are several future directions for research on 4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one. One area of interest is understanding the mechanism of action of this compound in more detail, including its interaction with TrxR and other proteins. Another area of interest is developing more water-soluble forms of this compound that can be more easily administered in vivo. Finally, clinical trials are needed to determine the safety and efficacy of this compound as a cancer therapy in humans.
科学的研究の応用
4-(3,4-diethoxy-5-iodobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one has been studied for its potential as an anticancer therapy. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have also shown promising results, with this compound reducing tumor growth in animal models of cancer.
特性
IUPAC Name |
(4Z)-4-[(3,4-diethoxy-5-iodophenyl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FINO4/c1-3-25-17-11-12(9-15(22)18(17)26-4-2)10-16-20(24)27-19(23-16)13-7-5-6-8-14(13)21/h5-11H,3-4H2,1-2H3/b16-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEICVNXUZFFRW-YBEGLDIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3F)I)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3F)I)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FINO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。